2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Description
2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The furan ring, on the other hand, is a five-membered aromatic ring containing one oxygen atom, known for its reactivity and therapeutic potential .
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[3-(furan-2-carbonyl)indol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12(2)19-17(21)11-20-10-14(13-6-3-4-7-15(13)20)18(22)16-8-5-9-23-16/h3-10,12H,11H2,1-2H3,(H,19,21) |
InChI Key |
FZTMAZMQYCTEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.
Coupling Reaction: The indole and furan derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation: The final step involves acetylation using acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.
Reduction: The indole moiety can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole and furan derivatives.
Scientific Research Applications
2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to specific receptors or enzymes, inhibiting their activity.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Furan-2-carboxylic acid: A furan derivative with similar reactivity.
Uniqueness
2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its combined indole and furan moieties, which confer a broad spectrum of biological activities and reactivity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
